Ethyl 3-(benzofuran-2-carboxamido)benzofuran-2-carboxylate
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Overview
Description
Ethyl 3-(benzofuran-2-carboxamido)benzofuran-2-carboxylate is a complex organic compound that belongs to the benzofuran family. Benzofuran derivatives are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties
Mechanism of Action
Target of Action
Ethyl 3-(benzofuran-2-carboxamido)benzofuran-2-carboxylate is a derivative of benzofuran . Benzofuran compounds have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . .
Mode of Action
Benzofuran compounds, in general, have been shown to inhibit rapid sodium ion influx in atrial and myocardial conduction fibers, slow down conduction velocity, and reduce sinus node autonomy
Biochemical Pathways
Benzofuran compounds have been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines
Result of Action
Benzofuran compounds have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(benzofuran-2-carboxamido)benzofuran-2-carboxylate typically involves the reaction of benzofuran derivatives with ethyl bromoacetate in the presence of a base such as sodium carbonate. The reaction is carried out in a solvent like N-methyl pyrrolidine, resulting in the formation of ethyl benzofuran-2-carboxylate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(benzofuran-2-carboxamido)benzofuran-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can convert carbonyl groups to alcohols or amines.
Substitution: Substitution reactions can replace specific atoms or groups within the molecule with different atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
Ethyl 3-(benzofuran-2-carboxamido)benzofuran-2-carboxylate has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s biological activities make it a candidate for studying cellular processes and interactions.
Medicine: Its potential anti-tumor and antibacterial properties are of interest for drug development and therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
Benzofuran-2-carboxamide: Shares the benzofuran core but lacks the ethyl ester group.
Ethyl benzofuran-2-carboxylate: Similar structure but without the carboxamido group.
Benzofuran-2-carboxylic acid: Contains the carboxylic acid group instead of the ethyl ester.
Uniqueness
Ethyl 3-(benzofuran-2-carboxamido)benzofuran-2-carboxylate is unique due to the presence of both the ethyl ester and carboxamido groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 3-(1-benzofuran-2-carbonylamino)-1-benzofuran-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15NO5/c1-2-24-20(23)18-17(13-8-4-6-10-15(13)26-18)21-19(22)16-11-12-7-3-5-9-14(12)25-16/h3-11H,2H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXKKMQBZFPBJED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)C3=CC4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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